molecular formula C12H12 B14261168 Benzene, 1-(3-butenyl)-2-ethynyl- CAS No. 184697-62-9

Benzene, 1-(3-butenyl)-2-ethynyl-

Cat. No.: B14261168
CAS No.: 184697-62-9
M. Wt: 156.22 g/mol
InChI Key: AWOUUBXPAMDZJY-UHFFFAOYSA-N
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Description

Benzene, 1-(3-butenyl)-2-ethynyl- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a butenyl group at the first position and an ethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyl)-2-ethynyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethynyl group can be introduced through a subsequent reaction involving the addition of an ethynyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.

Types of Reactions:

    Oxidation: Benzene, 1-(3-butenyl)-2-ethynyl- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the saturation of the butenyl and ethynyl groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can react with halogens, nitrating agents, or sulfonating agents to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-(3-butenyl)-2-ethynyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-butenyl)-2-ethynyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethynyl group can participate in covalent bonding with nucleophiles, while the butenyl group can undergo various metabolic transformations. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

  • Benzene, 3-butenyl-
  • Benzene, 1-butynyl-
  • Benzene, (1-methyl-3-butenyl)-

Comparison: Benzene, 1-(3-butenyl)-2-ethynyl- is unique due to the presence of both a butenyl and an ethynyl group on the benzene ring. This dual substitution provides distinct chemical reactivity and potential applications compared to similar compounds that may only have one type of substituent. For example, Benzene, 3-butenyl- lacks the ethynyl group, which limits its reactivity in certain types of reactions.

Properties

CAS No.

184697-62-9

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1-but-3-enyl-2-ethynylbenzene

InChI

InChI=1S/C12H12/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2-3,6-7,9-10H,1,5,8H2

InChI Key

AWOUUBXPAMDZJY-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=CC=C1C#C

Origin of Product

United States

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